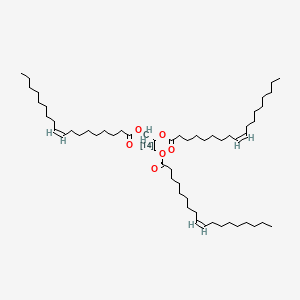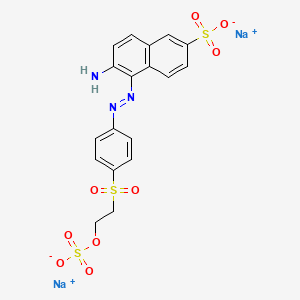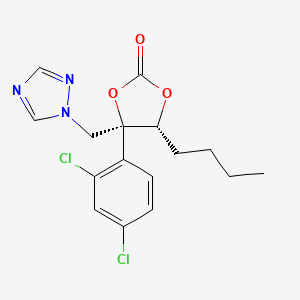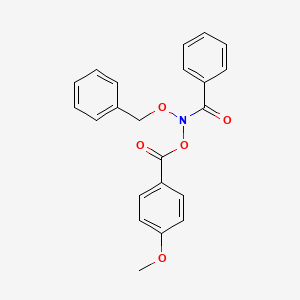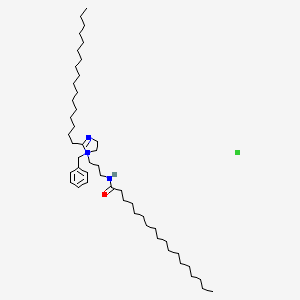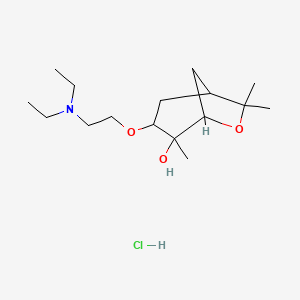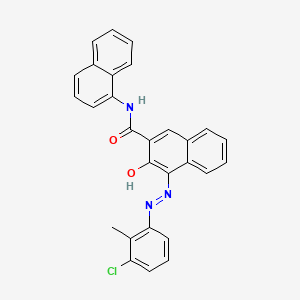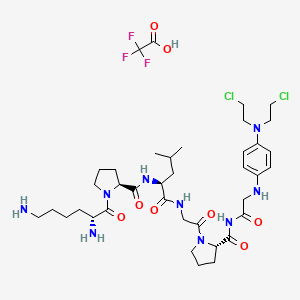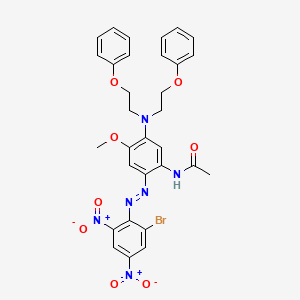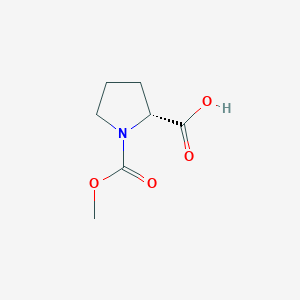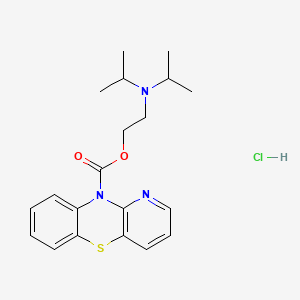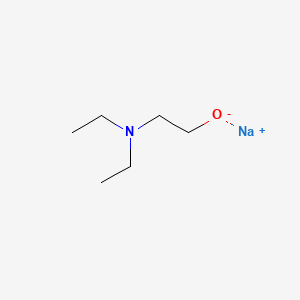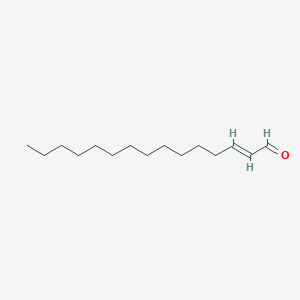
2-Pentadecenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentadecenal is an organic compound with the molecular formula C15H28O. It is an unsaturated aldehyde, characterized by a double bond between the second and third carbon atoms in the chain. This compound is known for its distinctive odor and is often used in the fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Pentadecenal can be synthesized through various methods. One common approach involves the oxidation of 2-pentadecen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde .
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of 1-tetradecene followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-tetradecene, followed by the reduction of the resulting aldehyde to form this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Pentadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-pentadecenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form 2-pentadecen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 2-Pentadecenoic acid
Reduction: 2-Pentadecen-1-ol
Substitution: Various substituted products depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Pentadecenal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a pheromone in certain insect species, playing a role in communication and mating behaviors.
Medicine: Research has explored its potential as an antimicrobial agent.
Industry: It is used in the fragrance industry due to its distinctive odor
Mecanismo De Acción
The mechanism of action of 2-Pentadecenal involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, triggering a cascade of biochemical events. For example, in insects, it binds to pheromone receptors, leading to changes in behavior. In antimicrobial applications, it disrupts the cell membrane of microorganisms, leading to cell death .
Comparación Con Compuestos Similares
2-Pentadecenal can be compared with other similar compounds such as:
2-Hexadecenal: Similar in structure but with a longer carbon chain.
2-Undecenal: Similar in structure but with a shorter carbon chain.
2-Decenal: Another unsaturated aldehyde with a shorter carbon chain.
The uniqueness of this compound lies in its specific chain length and the position of the double bond, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
96360-08-6 |
|---|---|
Fórmula molecular |
C15H28O |
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
(E)-pentadec-2-enal |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h13-15H,2-12H2,1H3/b14-13+ |
Clave InChI |
MLTULPRRIKTZBN-BUHFOSPRSA-N |
SMILES isomérico |
CCCCCCCCCCCC/C=C/C=O |
SMILES canónico |
CCCCCCCCCCCCC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


